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molecular formula C9H11N5O B8558809 2,4-Diamino-5-methylpyrido[2,3-d]pyrimidine-6-methanol

2,4-Diamino-5-methylpyrido[2,3-d]pyrimidine-6-methanol

Cat. No. B8558809
M. Wt: 205.22 g/mol
InChI Key: YYQGALGCAWKAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04725687

Procedure details

NaBH4 (500 mg, 13.2 mmol) was added in portions during a 10 minute interval to a stirred suspension of crude 13 (2.73 g), in MeOH (500 mL) at 20°-23° C. Stirring was continued for two hours, then NaBH4 (500 mg) was again added as before. After the mixture had been stirred overnight, HPLC (acetate buffer of pH 3.6-MeOH, 9:1) showed the conversion of 13 to the more polar 14 was complete. After removal of the MeOH by evaporation, the residue was stirred with H2O (90 mL) and treated with 1N HCl to lower the pH to 8.0 (from 11.3 initially). This mixture was stirred while being heated at about 70° C. (bath temperature) for 20 minutes. The solid filtered from the cooled mixture amounted to 2.63 g and was used without further purification in the conversion to crude 15 described below. Spectral data: mass, m/e 206 (M+1)+ ; 1H NMR (Me2SO-d6) δ2.68 (s, CH3), 4.52 (s, CH2), 8.48 (s, C7 --H).
Name
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
2.73 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[NH2:3][C:4]1[N:5]=[C:6]([NH2:17])[C:7]2[C:13]([CH3:14])=[C:12]([CH:15]=[O:16])[CH:11]=[N:10][C:8]=2[N:9]=1.C([O-])(=O)C>CO>[NH2:3][C:4]1[N:5]=[C:6]([NH2:17])[C:7]2[C:13]([CH3:14])=[C:12]([CH2:15][OH:16])[CH:11]=[N:10][C:8]=2[N:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
2.73 g
Type
reactant
Smiles
NC=1N=C(C2=C(N1)N=CC(=C2C)C=O)N
Step Three
Name
Quantity
500 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1N=C(C2=C(N1)N=CC(=C2C)C=O)N
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 20°-23° C
STIRRING
Type
STIRRING
Details
After the mixture had been stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After removal of the MeOH
CUSTOM
Type
CUSTOM
Details
by evaporation
STIRRING
Type
STIRRING
Details
the residue was stirred with H2O (90 mL)
ADDITION
Type
ADDITION
Details
treated with 1N HCl
STIRRING
Type
STIRRING
Details
This mixture was stirred
FILTRATION
Type
FILTRATION
Details
The solid filtered from the cooled mixture
CUSTOM
Type
CUSTOM
Details
was used without further purification in the conversion to crude 15

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NC=1N=C(C2=C(N1)N=CC(=C2C)CO)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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